4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

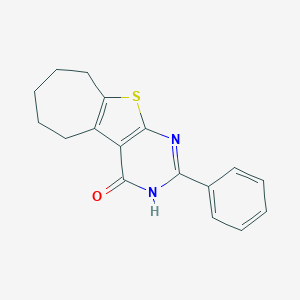

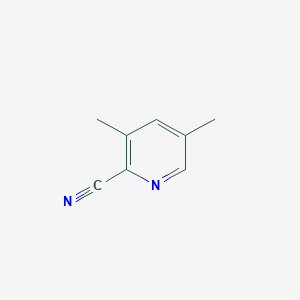

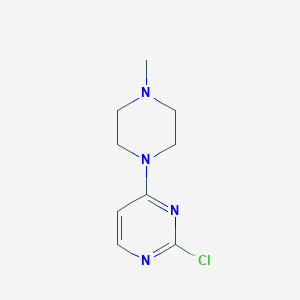

“4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

Various functionalized derivatives of this compound were synthesized via the reaction of hydrazonoyl halides with either 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cyclohepta-[4,5]thieno[2,3-d]pyrimidin-4-one or its methylthio derivative . The mechanism and the regioselectivity of the studied reactions were investigated and discussed .Molecular Structure Analysis

The molecular structure of “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is complex due to the presence of multiple fused rings. The compound contains a thiophene ring fused to a pyrimidine ring, forming a cyclohepta-thieno-pyrimidinone structure .Chemical Reactions Analysis

The chemical reactions involving “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” primarily involve its reaction with hydrazonoyl halides . The reactions lead to the formation of various functionalized derivatives .Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis, Characterization, and Antimicrobial Activity of Substituted Tricyclic Compounds : A study explored the synthesis and biological activity of new substituted tricyclic compounds, showing significant antibacterial and antifungal activities. This research contributes to understanding how modifications to the chemical structure can enhance antimicrobial efficacy (Mittal, Sarode, & Vidyasagar, 2011).

Green Synthesis Approaches

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : This paper reports a greener approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction. The methodology is noted for its step economy and ease of purification, indicating an environmentally friendly alternative to traditional synthesis methods (Shi et al., 2018).

Biological Activities and Mechanisms

Synthesis and Biological Activity of New Functionalised Cyclohepta[4,5]-thieno[2,3-d][1,2,4] Triazolo[4,3-a]pyrimidin-5-ones : The synthesis of various functionalized derivatives and their biological activities were investigated. These compounds' mechanisms and regioselectivity were studied, offering insights into their potential therapeutic applications (Shawali et al., 2006).

Antitumor and Anticancer Properties

Synthesis and Antitumor Activity of Benzo[6″,7″]cyclohepta[1″,2″4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

: A study focused on the synthesis of novel compounds and their potent antitumor activity against liver and breast cancer cell lines, highlighting the compound's relevance in developing new anticancer drugs (Edrees & Farghaly, 2017).

properties

IUPAC Name |

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXDARXJGVERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236613 |

Source

|

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

CAS RN |

87752-94-1 |

Source

|

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)